N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Description
N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a quinazoline derivative characterized by a fused pyrido-quinazoline core. The compound features a 3-fluorophenyl carboxamide substituent at position 3, a methyl group at position 5, and an oxo group at position 11. The fluorine atom on the phenyl ring is strategically incorporated to modulate electronic properties, enhance metabolic stability, and improve target binding through hydrophobic or hydrogen-bonding interactions .
Properties
IUPAC Name |
N-(3-fluorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-23-17-11-13(19(25)22-15-6-4-5-14(21)12-15)8-9-16(17)20(26)24-10-3-2-7-18(23)24/h4-6,8-9,11-12,18H,2-3,7,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBZCJKYTIIRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that quinazoline derivatives, to which this compound belongs, have a wide range of biological properties and can interact with many targets, receptors, or microorganisms.
Mode of Action
For instance, some quinazoline derivatives are known to inhibit certain enzymes or receptors, leading to a decrease in the activity of those targets.
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways depending on their specific targets.
Biological Activity
The compound N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from recent research, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 313.35 g/mol. The structure features a pyridoquinazoline core fused with a carboxamide group and a fluorophenyl substituent, which is believed to enhance its biological activity through improved lipophilicity and cellular uptake.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.35 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1nc2c(c1N=CNC2=O)C(=O)N(Cc3cc(F)ccc3)C |
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds structurally related to N-(3-fluorophenyl)-5-methyl-11-oxo have been shown to inhibit various cancer cell lines:
- In vitro studies demonstrated that similar quinazoline derivatives have IC50 values ranging from 0.096 μM to 10 nM against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
- Mechanisms of Action : The anticancer effects are attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway .
Antioxidant Activity
Quinazoline derivatives also exhibit antioxidant properties:
- DPPH Scavenging Activity : Compounds have shown high DPPH radical scavenging activities with IC50 values indicating their potential as effective antioxidants .
Other Biological Activities
The compound may possess additional biological activities:
- Antimicrobial Activity : Quinazolines have been reported to show antibacterial and antifungal properties against various pathogens .
- Anticonvulsant Effects : Some derivatives demonstrate anticonvulsant activity in preclinical models .
Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of quinazoline derivatives similar to N-(3-fluorophenyl)-5-methyl-11-oxo found that these compounds significantly reduced cell viability in A549 and AGS cell lines at concentrations as low as 100 μM. The study highlighted the modulation of gene expression related to cell motility and apoptosis pathways .
Study 2: Mechanistic Insights
Another investigation into the mechanism of action revealed that quinazoline derivatives could inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This was evidenced by decreased expression of EMT markers in treated cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
This analog () shares the same pyrido-quinazoline core and carboxamide group but substitutes the 3-fluorophenyl group with a 3,4-dimethoxyphenyl moiety. Key comparisons include:
| Property | Target Compound (3-Fluorophenyl) | 3,4-Dimethoxyphenyl Analog |
|---|---|---|
| Substituent Electronic Effects | Electron-withdrawing (F) enhances electrophilicity | Electron-donating (OCH₃) increases electron density |
| Lipophilicity (LogP) | Lower due to F’s hydrophilicity | Higher (methoxy groups increase LogP) |
| Steric Bulk | Compact (van der Waals radius of F: 1.47 Å) | Bulky (two methoxy groups occupy more space) |
| Metabolic Stability | Fluorine resists oxidative metabolism | Methoxy groups may undergo demethylation |
| Target Binding | Potential for halogen bonding | Methoxy groups may engage in hydrogen bonding |
Research Findings :
- The 3-fluorophenyl derivative exhibits superior metabolic stability in hepatic microsome assays compared to the 3,4-dimethoxyphenyl analog, attributed to fluorine’s resistance to cytochrome P450 oxidation .
- In silico docking studies suggest the 3-fluorophenyl group fits better into hydrophobic pockets of kinase targets, while the 3,4-dimethoxyphenyl analog shows reduced affinity due to steric hindrance .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
This compound () belongs to a pyrazole class but shares functional group motifs relevant to medicinal chemistry:
| Feature | Target Compound | Pyrazole Analog |
|---|---|---|
| Core Structure | Pyrido-quinazoline (rigid, planar) | Pyrazole (smaller, less planar) |
| Key Substituents | 3-Fluorophenyl carboxamide | 3-Chlorophenylsulfanyl, trifluoromethyl |
| Electronic Effects | F enhances electronegativity | Cl (moderate EWG), CF₃ (strong EWG) |
| Biological Relevance | Likely kinase inhibition | Sulfanyl groups may target cysteine residues |
Research Insights :
- While the pyrazole core differs fundamentally, the trifluoromethyl group in ’s compound parallels fluorine’s role in enhancing electronegativity and metabolic stability .
- The chlorophenylsulfanyl group may confer distinct reactivity (e.g., disulfide bond formation) compared to the carboxamide linkage in the target compound, highlighting divergent pharmacological applications .
Data Table: Structural and Hypothetical Property Comparison
| Compound | Core | Substituent | Molecular Weight (g/mol) | cLogP | Solubility (mg/mL) |
|---|---|---|---|---|---|
| N-(3-fluorophenyl)-5-methyl-11-oxo-...carboxamide | Pyrido-quinazoline | 3-Fluorophenyl | ~383.4 | 2.1 | 0.05 (low) |
| N-(3,4-dimethoxyphenyl)-5-methyl-...carboxamide | Pyrido-quinazoline | 3,4-Dimethoxyphenyl | ~409.5 | 2.8 | 0.12 (moderate) |
| 5-(3-Chlorophenylsulfanyl)-...carbaldehyde | Pyrazole | 3-Chlorophenylsulfanyl | ~338.8 | 3.5 | 0.02 (very low) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
